molecular formula C25H25BrN2O3S B11675010 2-{[(4-bromophenyl)carbonyl]amino}-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

2-{[(4-bromophenyl)carbonyl]amino}-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B11675010
M. Wt: 513.4 g/mol
InChI Key: XUAJHPNDCYXPNQ-UHFFFAOYSA-N
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Description

2-(4-BROMOBENZAMIDO)-N-(2-ETHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thieno[3,2-b]thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOBENZAMIDO)-N-(2-ETHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from the preparation of the thieno[3,2-b]thiophene core. One common method involves the AuCl-catalyzed cyclization of (t-butylsulfanyl)(ethynyl)benzenes .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as catalytic vapour-phase reactions and direct (hetero)arylation polymerization are often employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOBENZAMIDO)-N-(2-ETHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include butyllithium for metallation, electrophilic reagents for quenching dilithiated intermediates, and various catalysts such as palladium for coupling reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-BROMOBENZAMIDO)-N-(2-ETHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist for certain receptors or enzymes, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-BROMOBENZAMIDO)-N-(2-ETHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in both scientific research and industrial contexts. Its ability to undergo various chemical reactions and its structural versatility make it a valuable compound for further exploration and development .

Properties

Molecular Formula

C25H25BrN2O3S

Molecular Weight

513.4 g/mol

IUPAC Name

2-[(4-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

InChI

InChI=1S/C25H25BrN2O3S/c1-2-31-20-10-7-6-9-19(20)27-24(30)22-18-8-4-3-5-11-21(18)32-25(22)28-23(29)16-12-14-17(26)15-13-16/h6-7,9-10,12-15H,2-5,8,11H2,1H3,(H,27,30)(H,28,29)

InChI Key

XUAJHPNDCYXPNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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